Cas no 65079-19-8 (6-Amino-2-methylquinoline)

6-Amino-2-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 2-Methylquinolin-6-amine
- 6-Amino-2-methylquinoline
- 2-Methyl-6-aminoquinoline
- 6-Aminoquinaldine
- 2-Methyl-6-quinolinamine
- 6-Quinolinamine, 2-methyl-
- 2-Methyl-quinolin-6-ylamine
- MLS000687483
- TYJFYUVDUUACKX-UHFFFAOYSA-N
- SMR000283472
- 2-methyl-6-quinolylamine
- ZERO/001291
- 2-methylquinoline-6-amine
- 6-Quinolinamine,2-methyl-
- 6-amino-2-methyl-quinoline
- (2-methyl-6-quinolyl)amine
- 2-Methyl-6-quinolinamine #
- cid_103148
-
- MDL: MFCD00052600
- インチ: 1S/C10H10N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,11H2,1H3
- InChIKey: TYJFYUVDUUACKX-UHFFFAOYSA-N
- ほほえんだ: N1=C(C([H])([H])[H])C([H])=C([H])C2C([H])=C(C([H])=C([H])C1=2)N([H])[H]
- BRN: 114795
計算された属性
- せいみつぶんしりょう: 158.08400
- どういたいしつりょう: 158.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 38.9
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1192 (rough estimate)
- ゆうかいてん: 187.0 to 192.0 deg-C
- ふってん: 273.29°C (rough estimate)
- フラッシュポイント: 175.1 °C
- 屈折率: 1.6392 (estimate)
- すいようせい: Soluble in water.
- PSA: 38.91000
- LogP: 2.70660
- ようかいせい: 水に溶ける。
6-Amino-2-methylquinoline セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38-20/21/22
- セキュリティの説明: S36/37/39-S26-S22
-
危険物標識:
- TSCA:Yes
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
6-Amino-2-methylquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Amino-2-methylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-179831-10.0g |
2-methylquinolin-6-amine |
65079-19-8 | 95.0% | 10.0g |
$324.0 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13967-1g |
6-Amino-2-methylquinoline, 97% |
65079-19-8 | 97% | 1g |
¥974.00 | 2023-02-15 | |
Life Chemicals | F5608-0078-10g |
6-Amino-2-methylquinoline |
65079-19-8 | 95%+ | 10g |
$322.0 | 2023-09-06 | |
Life Chemicals | F5608-0078-0.25g |
6-Amino-2-methylquinoline |
65079-19-8 | 95%+ | 0.25g |
$43.0 | 2023-09-06 | |
TRC | M204946-1g |
2-Methylquinolin-6-amine |
65079-19-8 | 1g |
$ 210.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1047-1g |
6-Amino-2-methylquinoline |
65079-19-8 | 98.0%(GC&T) | 1g |
¥1270.0 | 2022-05-30 | |
Life Chemicals | F5608-0078-1g |
6-Amino-2-methylquinoline |
65079-19-8 | 95%+ | 1g |
$49.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A856876-250mg |
6-Amino-2-methylquinoline |
65079-19-8 | 97% | 250mg |
203.40 | 2021-05-17 | |
abcr | AB113596-250 mg |
6-Amino-2-methylquinoline, 97%; . |
65079-19-8 | 97% | 250MG |
€24.00 | 2023-01-31 | |
Fluorochem | 064970-5g |
2-Methylquinolin-6-amine |
65079-19-8 | 97% | 5g |
£539.00 | 2022-03-01 |
6-Amino-2-methylquinoline 関連文献
-
Ryan J. Weiss,Philip L. S. M. Gordts,Dzung Le,Ding Xu,Jeffrey D. Esko,Yitzhak Tor Chem. Sci. 2015 6 5984
-
Rahul Bhowmick,Payel Mondal,Pabitra Chattopadhyay RSC Adv. 2023 13 3394
-
Chang Liu,J. C. Yves Le Blanc,Jefry Shields,John S. Janiszewski,Christian Ieritano,Gene F. Ye,Gillian F. Hawes,W. Scott Hopkins,J. Larry Campbell Analyst 2015 140 6897
-
4. 112. The preparation and therapeutic properties of certain 4-substituted quinoline derivativesW. L. Glen,M. M. J. Sutherland,F. J. Wilson,C. H. Browning,P. Browning,J. V. M. Robb J. Chem. Soc. 1939 489
-
Shannon M. Biros,Julius Rebek,Jr. Chem. Soc. Rev. 2007 36 93
-
6. 127. Nitration of derivatives of 4-hydroxyquinaldineW. O. Kermack,Alice P. Weatherhead J. Chem. Soc. 1939 563
6-Amino-2-methylquinolineに関する追加情報
6-Amino-2-Methylquinoline: A Comprehensive Overview
6-Amino-2-methylquinoline (CAS No: 65079-19-8) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline backbone with an amino group at position 6 and a methyl group at position 2, exhibits unique chemical properties and potential applications in drug discovery and advanced materials. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its structure-function relationships, making it a subject of intense research interest.
The quinoline framework is a fundamental structure in organic chemistry, known for its aromatic stability and versatility in forming various derivatives. The substitution of an amino group at position 6 and a methyl group at position 2 introduces steric and electronic effects that significantly influence the compound's reactivity and biological activity. Researchers have explored the synthesis of 6-amino-2-methylquinoline through various routes, including condensation reactions and catalytic processes, to optimize yield and purity. These methods have been documented in recent studies, highlighting the importance of green chemistry principles in minimizing environmental impact during synthesis.
One of the most promising applications of 6-amino-2-methylquinoline lies in its potential as a building block for drug development. The compound's ability to act as a precursor for bioactive molecules has been demonstrated in several studies. For instance, recent research has shown that derivatives of 6-amino-2-methylquinoline exhibit potent anti-inflammatory and antioxidant properties, making them candidates for novel therapeutic agents. Additionally, the compound's role in metalloenzyme inhibition has been explored, suggesting its utility in combating diseases associated with enzyme dysregulation.
In the realm of materials science, 6-amino-2-methylquinoline has been investigated for its potential in organic electronics. The compound's conjugated π-system enables efficient charge transport properties, which are crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have focused on incorporating 6-amino-2-methylquinoline into polymer frameworks to enhance their electronic performance, paving the way for next-generation materials with improved efficiency and stability.
The chemical synthesis of 6-amino-2-methylquinoline involves a series of well-defined steps that ensure high purity and structural integrity. Traditional methods often rely on Friedlander-type synthesis, where aniline derivatives react with carbonyl compounds under specific conditions to form the quinoline skeleton. However, advancements in catalytic systems have enabled more efficient pathways, reducing reaction times and enhancing selectivity. These improvements are critical for scaling up production to meet growing demand from both academic and industrial sectors.
From a structural perspective, 6-amino-2-methylquinoline exhibits intriguing photophysical properties that make it suitable for applications in sensing and imaging technologies. Recent studies have utilized its fluorescence characteristics to develop sensors for detecting metal ions and environmental pollutants. The compound's ability to emit light upon excitation has also been harnessed in bioimaging applications, where it serves as a fluorescent probe for tracking cellular processes with high precision.
Despite its numerous advantages, the use of 6-amino-2-methylquinoline is not without challenges. Issues such as scalability, cost-effectiveness, and long-term stability need to be addressed to fully realize its potential across various industries. Ongoing research is focused on overcoming these limitations through innovative synthetic strategies and material engineering techniques.
In conclusion, 6-amino-2-methylquinoline (CAS No: 65079-19-8) stands as a versatile compound with diverse applications spanning drug discovery, materials science, and sensing technologies. Its unique chemical properties and adaptability make it a valuable asset in modern chemistry research. As advancements continue to unfold, this compound is poised to play an increasingly significant role in shaping future innovations across multiple disciplines.
65079-19-8 (6-Amino-2-methylquinoline) 関連製品
- 5443-31-2(2-Methylquinoline-4,6-diamine)
- 342618-57-9(4-Amino-2,6-dimethylquinoline)
- 54408-50-3(2-Methylquinolin-5-amine)
- 7570-49-2(2-Methyl-1H-indol-5-amine)
- 64334-96-9(2-Methylquinolin-7-amine)
- 6628-04-2(2-Methylquinolin-4-amine)
- 18978-78-4(2-methylquinolin-8-amine)
- 102308-53-2(2-methyl-1H-Indol-6-amine)
- 2228110-44-7(methyl 4-amino-4-(thiolan-2-yl)butanoate)
- 182482-25-3(2,4,6-Trifluorophenylboronic acid)

